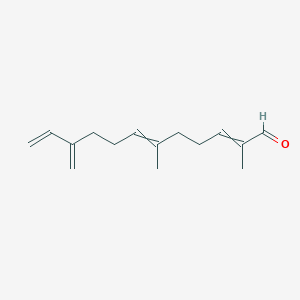

2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal

説明

Contextualizing Sesquiterpenoid Aldehydes in Natural Product Chemistry

Sesquiterpenoid aldehydes belong to the broader class of sesquiterpenoids, which are a diverse group of natural products built from three isoprene (B109036) units, resulting in a 15-carbon skeleton. foodb.cahmdb.canih.gov These compounds are widely distributed in the plant kingdom, as well as in marine organisms and microbes, and exhibit a vast array of structural variations, including acyclic, monocyclic, bicyclic, and tricyclic forms. nih.gov The introduction of an aldehyde functional group to the sesquiterpenoid backbone gives rise to the sesquiterpenoid aldehydes, a significant subclass known for their often potent biological activities and characteristic aromas.

In the realm of natural product chemistry, the study of these compounds is crucial for several reasons. Their structural complexity presents challenges and opportunities for organic synthesis, driving the development of new synthetic methodologies. columbia.edu Furthermore, their biological activities, which can include anti-inflammatory, cytotoxic, and antimicrobial properties, make them attractive targets for drug discovery and development. nih.gov The investigation of sesquiterpenoid aldehydes also plays a vital role in understanding the chemical ecology of the organisms that produce them, as these compounds often function as defense agents or signaling molecules. The presence of the aldehyde group, a reactive functional group, often imparts specific chemical and biological properties to these molecules.

Significance of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal (β-Sinensal) in Academic Inquiry

This compound, more commonly known as β-sinensal, is a prominent acyclic sesquiterpenoid aldehyde that has garnered considerable attention within the scientific community. Its primary significance lies in its role as a key contributor to the characteristic aroma and flavor of citrus fruits, particularly sweet oranges (Citrus sinensis). nih.govmdpi.com This has made it a focal point of research in food science and the fragrance industry, where understanding and replicating natural flavors is of paramount importance.

Beyond its sensory properties, β-sinensal serves as a valuable biomarker for citrus consumption in dietary and metabolic studies. hmdb.casmolecule.com Its presence and concentration can be used to track and quantify the intake of citrus products in human and animal subjects. Furthermore, preliminary research has indicated potential biological activities for β-sinensal, including anti-obesity effects through the modulation of peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and energy homeostasis. smolecule.com This has opened up avenues for exploring its potential therapeutic applications. The unique chemical structure of β-sinensal, featuring multiple double bonds and an aldehyde group, also makes it an interesting subject for synthetic and biosynthetic studies. smolecule.com

| Property | Value |

| Molecular Formula | C15H22O |

| Molecular Weight | 218.33 g/mol |

| CAS Number | 60066-88-8 |

| Appearance | Colorless liquid |

| Olfactive Profile | Citrus, Fresh, Sweet |

This table summarizes the key properties of β-Sinensal.

Historical Perspective of its Discovery and Initial Characterization

The discovery and initial characterization of β-sinensal are credited to scientists at the Western Regional Research Center (WRRC) of the United States Department of Agriculture. usda.gov In the mid-20th century, these researchers were conducting pioneering work on the chemical composition of citrus essential oils. Their investigations led to the identification of both α-sinensal and β-sinensal as major contributors to the distinctive character and quality of orange oil, sweet orange oil, and mandarin oil. usda.gov

This breakthrough was made possible by advancements in analytical techniques, most notably the combination of gas chromatography (GC) and mass spectrometry (MS). usda.gov These methods allowed for the precise separation and identification of the volatile compounds present in complex mixtures like citrus oils. usda.gov Early research efforts were focused on the isolation of β-sinensal and the elucidation of its chemical structure. The name "sinensal" itself is derived from Citrus sinensis, the botanical name for the sweet orange, from which it was first isolated.

Scope and Objectives of Current Research Trajectories

Contemporary research on this compound continues to build upon the foundational knowledge established in the 20th century. The scope of current investigations is multifaceted, with several key objectives:

Elucidation of Biosynthetic Pathways: A primary goal is to fully understand the enzymatic processes that lead to the formation of β-sinensal in citrus fruits. Research has identified farnesyl diphosphate (B83284) (FPP) as the precursor, and studies are ongoing to characterize the specific terpene synthases and other enzymes involved in its biosynthesis. nih.gov

Development of Novel Synthetic Routes: Organic chemists are actively exploring more efficient and stereoselective methods for the chemical synthesis of β-sinensal. This includes the use of organometallic complexes and other advanced synthetic strategies to control the geometry of the double bonds, which is crucial for its characteristic aroma. rsc.org

Investigation of Biological Activities: There is a growing interest in the potential pharmacological effects of β-sinensal. Current research is exploring its antimicrobial, antioxidant, and anti-inflammatory properties, as well as its effects on metabolic processes. smolecule.com

Applications in Flavor and Fragrance Chemistry: The food and fragrance industries continue to fund research aimed at optimizing the use of β-sinensal as a flavoring and fragrance ingredient. This includes studies on its stability, release from different food matrices, and sensory perception. smolecule.com

Genetic and Agricultural Research: Understanding the genetic basis of β-sinensal production in citrus varieties is another active area of research. nih.gov By identifying the genes responsible for its biosynthesis, it may be possible to breed new citrus cultivars with enhanced flavor profiles.

| Research Area | Key Objectives |

| Biosynthesis | Identify and characterize the enzymes involved in the conversion of farnesyl diphosphate to β-sinensal. |

| Chemical Synthesis | Develop efficient and stereoselective synthetic routes to produce β-sinensal. |

| Biological Activity | Investigate the potential therapeutic applications of β-sinensal, including its antimicrobial and metabolic effects. |

| Flavor & Fragrance | Optimize the use of β-sinensal in food and consumer products. |

| Genetics & Agriculture | Identify the genes controlling β-sinensal production to enhance citrus flavor. |

This table outlines the primary objectives of current research on β-Sinensal.

Structure

3D Structure

特性

IUPAC Name |

2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,9,11-12H,1-2,6-8,10H2,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPLRNXKHZRXHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C=C)CCC=C(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069383 | |

| Record name | beta-Sinensal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid; NKRA | |

| Record name | Oils, orange, sweet | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

54 °C (129 °F) - closed cup | |

| Details | Sigma-Aldrich; Safety Data Sheet for Orange oil. Product Number: W282510, Version 5.5 (Revision Date 03/06/2015). Available from, as of June 8, 2015: https://www.sigmaaldrich.com/safety-center.html | |

| Record name | OIL OF ORANGE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, Soluble in 2 vol 90% alcohol, 1 volume glacial acetic acid; miscible with absolute alcohol, carbon disulfide | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1262 | |

| Record name | OIL OF ORANGE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity: 0.842-0.86 at 25 °C/25 °C, Orange oil properties[Table#3694], Density: 0.842-0.850 at 20 °C/20 °C, Density: 0.8480-0.8600 at 20 °C/20 °C /Orange oil bitter/ | |

| Details | Fahlbusch K-G et al; Flavors and Fragrances. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2015). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jan 2003 | |

| Record name | OIL OF ORANGE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow to deep orange liquid, Yellow to reddish yellow liquid, Clear, mobile liquid with a yellow-orange color | |

CAS No. |

60066-88-8, 8008-57-9, 8028-48-6 | |

| Record name | β-Sinensal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60066-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oils, orange, sweet | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Sinensal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orange, sweet, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, orange, sweet | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OIL OF ORANGE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Nomenclature and Stereochemical Considerations

Systematic IUPAC Naming Conventions

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal . nih.govthegoodscentscompany.com This name precisely describes the molecule's structure:

dodeca- : Indicates a twelve-carbon chain, which is the longest continuous carbon chain containing the principal functional group.

-2,6,11-trienal : Specifies the locations of three carbon-carbon double bonds (a triene) at positions 2, 6, and 11, and an aldehyde (-al) functional group at position 1.

2,6-Dimethyl- : Denotes two methyl group substituents on the main carbon chain at positions 2 and 6.

10-methylidene- : Refers to a methylene (B1212753) group (=CH₂) attached to the main chain at position 10.

(2E,6E)- : Describes the stereochemistry of the double bonds at carbons 2 and 6 as being in the trans (or Entgegen) configuration.

Common and Historical Designations

While the IUPAC name provides an unambiguous structural description, the compound is more widely known by its common name, β-Sinensal . nih.govfoodb.casmolecule.com This designation is prevalent in the fields of natural product chemistry, and the food and fragrance industries. It is recognized as a key component contributing to the characteristic aroma of citrus fruits, particularly oranges. nih.govhmdb.ca

Other synonyms and identifiers for this compound include:

2,6-Dimethyl-10-methylene-2,6,11-dodecatrienal nih.govthegoodscentscompany.comnist.gov

These various names are often encountered in scientific literature and commercial contexts.

| Identifier Type | Value |

| IUPAC Name | (2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal nih.gov |

| Common Name | β-Sinensal nih.govfoodb.casmolecule.com |

| Synonym | 2,6-Dimethyl-10-methylene-2,6,11-dodecatrienal thegoodscentscompany.comnist.gov |

| FEMA Number | 3141 nih.govhmdb.ca |

| CAS Number | 60066-88-8 ((2E,6E)-isomer) nih.govthegoodscentscompany.com |

Stereochemical Isomerism and Geometric Configuration

The presence of multiple carbon-carbon double bonds in the structure of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal gives rise to geometric isomerism. smolecule.com This type of stereoisomerism concerns the spatial arrangement of substituents around a double bond. The most commonly cited isomer is the (2E,6E) form, often referred to as trans-β-Sinensal. nih.govthegoodscentscompany.comsmolecule.com

However, other geometric isomers exist, such as the cis isomers. For example, the (2E,6Z)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal is designated as the cis-isomer at the C6-C7 double bond. smolecule.comnih.gov These different spatial arrangements result in distinct molecules with unique chemical identifiers and potentially different physical and biological properties.

| Isomer Name | CAS Number | IUPAC Name |

| trans-β-Sinensal | 60066-88-8 nih.gov | (2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal nih.gov |

| cis-β-Sinensal | 17909-87-4 smolecule.comnih.gov | (2E,6Z)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal smolecule.comnih.gov |

Stereochemistry is a critical factor that governs the chemical and biological properties of β-Sinensal. smolecule.com The specific three-dimensional arrangement of atoms in each isomer influences how the molecule interacts with its environment, including other molecules and biological receptors.

In terms of chemical properties, the geometric configuration can affect molecular stability. For instance, the trans-isomer of β-sinensal (specifically the (2E,6E) configuration) is noted to have greater oxidative stability compared to α-sinensal, a related isomer, due to its conjugated system. smolecule.com While detailed biological studies specifically comparing the isomers of β-Sinensal are not extensively detailed in the provided context, it is a well-established principle in pharmacology and toxicology that stereoisomers of a compound can exhibit significantly different biological activities. mdpi.com This is because biological systems, such as enzyme active sites and cellular receptors, are themselves chiral and can interact differently with each stereoisomer.

Natural Occurrence and Ecological Context

Distribution in Biological Systems

The presence of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal has been documented in a range of biological systems, most notably within the plant kingdom. Its occurrence is a testament to the diverse biosynthetic capabilities of plants and highlights its role as a key secondary metabolite.

This sesquiterpenoid is a well-established component of the essential oils of numerous Citrus species, contributing significantly to their distinct aromas. europa.eu Extensive research has identified this compound in the peel and leaf oils of sweet orange (Citrus sinensis) and mandarin orange (Citrus reticulata), among others. smolecule.comcornell.edu In fact, scientists at the Western Regional Research Center were the first to identify both alpha- and beta-sinensal (B1232189) as major contributors to the character of orange oil. smolecule.com

The concentration of this compound can vary depending on the specific cultivar, the developmental stage of the fruit, and the rootstock used for grafting. For example, studies on Clementine mandarin leaves have shown that the choice of rootstock can influence the relative abundance of β-sinensal in the essential oil profile. cornell.edu Research on the aromatic compounds in a hybrid population of Clementine and sweet orange revealed that the representation of β-sinensal can range from 0 to 0.68%. epa.gov

The following table provides a summary of the presence of this compound in various citrus species as reported in scientific literature.

| Citrus Species | Common Name | Presence of this compound |

| Citrus sinensis | Sweet Orange | Present |

| Citrus reticulata | Mandarin Orange | Present |

| Citrus × clementina | Clementine | Varies (0-0.68%) |

| Citrus paradisi | Grapefruit | Present |

| Citrus aurantium | Sour Orange | Not Detected in some studies |

While strongly associated with citrus, the occurrence of this compound is not exclusive to this genus. Its identification in a limited number of non-citrus plants suggests a wider, albeit less concentrated, distribution in the plant kingdom. thegoodscentscompany.com For instance, this compound has been reported in the metabolome of Indian sandalwood (Santalum album) and the palm species Chamaedorea wendlandiana. thegoodscentscompany.com The presence of this molecule in such taxonomically distant species points to the possibility of independent evolutionary pathways for its biosynthesis. Further research is ongoing to fully elucidate its distribution and concentration in a broader range of plant species.

Biological Roles in Plants

As a volatile organic compound, this compound is involved in various ecological interactions and physiological processes within the plant. Its volatility allows it to act as a signal molecule, mediating interactions with the surrounding environment.

This compound is a product of the terpenoid biosynthetic pathway, a major route for the production of a vast array of plant secondary metabolites. Like other sesquiterpenes, its precursor is farnesyl diphosphate (B83284) (FPP), which is synthesized in the plant cell's cytosol via the mevalonic acid (MVA) pathway. The production and emission of this and other volatile organic compounds are integral to the plant's metabolic activities and can be influenced by developmental stages and environmental cues. For instance, the profile of terpenoid volatiles, including sesquiterpenes like β-sinensal, changes as citrus fruit matures. europa.eu

Volatile organic compounds are crucial for mediating communication between plants and with other organisms. These chemical signals can convey a wealth of information about the plant's physiological state and its interactions with the environment. As a volatile sesquiterpenoid, this compound likely contributes to the "infochemical" web that plants use to interact with their surroundings.

While specific research on the signaling role of this compound is still an emerging area, it is plausible that it could function in attracting pollinators, repelling herbivores, or even as an allelochemical, influencing the growth of neighboring plants. The emission of a complex blend of volatiles, including this compound, creates a chemical signature that can be perceived by insects and other organisms, guiding their behaviors such as foraging and oviposition.

Ecological Interactions

As a naturally occurring sesquiterpenoid, this compound, also known as β-sinensal, is involved in the complex chemical communication and defense systems of the plants in which it is produced. nih.govnih.gov Terpenoids are a major class of plant secondary metabolites that are crucial mediators of ecological interactions, playing roles in defending against herbivores and pathogens. ekb.eg This compound is a notable component of the essential oil of citrus fruits, particularly sweet orange (Citrus sinensis), where it contributes to the characteristic aroma and is part of the plant's chemical arsenal. nih.govmdpi.com

Role in Plant-Herbivore Interactions

The function of this compound in plant-herbivore interactions is primarily understood through its presence in essential oils that exhibit repellent and antifeedant properties. Plants produce a vast array of volatile organic compounds, including terpenoids, to deter feeding by herbivorous insects and mites. sciencedaily.commdpi.com

Research into the defensive properties of essential oils has highlighted their efficacy against various agricultural pests. While studies focusing exclusively on the isolated β-sinensal are limited, the effects of the essential oils in which it is a component provide insight into its potential ecological role. For instance, essential oils from citrus peels are known to possess insect repellent activities. researchgate.net One study noted that sandalwood oil, which contains β-sinensal, significantly deterred egg-laying by the two-spotted spider mite (Tetranychus urticae), a common agricultural pest. sciencedaily.com This suggests a potential role for β-sinensal as a component of a broader chemical defense strategy that disrupts herbivore behavior and reproduction. sciencedaily.com Aldehydes and other terpenoids present in plant volatiles have been shown to repel T. urticae females in behavioral assays. frontiersin.org The antifeedant activity of various terpenoids against insect larvae, such as the beet armyworm (Spodoptera exigua), has also been documented, indicating that compounds with similar structures can act as feeding deterrents. csic.es

Table 1: Reported Acaricidal and Repellent Activity of Essential Oils Containing this compound

| Essential Oil Source | Target Herbivore | Observed Effect | Reference |

|---|---|---|---|

| Sandalwood Oil | Two-spotted spider mite (Tetranychus urticae) | Significantly reduced the number of eggs laid on treated surfaces. | sciencedaily.com |

| Sweet Orange (Citrus sinensis) | Mosquito (Aedes aegypti) | Exhibited repellent activity against adult female mosquitoes. | researchgate.net |

| Chamomile (Chamomilla recutita) | Two-spotted spider mite (Tetranychus urticae) | Demonstrated potent acaricidal activity against adults and eggs. | nih.gov |

Influence on Plant-Pathogen Dynamics

In the context of plant-pathogen interactions, this compound may contribute to a plant's defense through antimicrobial activity. Essential oils derived from plants are complex mixtures that often exhibit broad-spectrum activity against both bacterial and fungal pathogens. uu.nl The presence of terpenoid aldehydes, such as β-sinensal, is often associated with these defensive properties. uu.nl

Studies on the essential oil of sweet orange (Citrus sinensis), where β-sinensal is a known constituent, have demonstrated its effectiveness against a range of microorganisms. researchgate.net The peel extracts of C. sinensis have shown antibacterial activity against clinical isolates of Staphylococcus aureus and Salmonella typhi. semanticscholar.org Furthermore, the essential oil has demonstrated antifungal activity against pathogenic fungi like Aspergillus flavus, with vapor contact being a particularly effective method of inhibition. researchgate.net While the antimicrobial effects of the complete essential oil are well-documented, the specific contribution of β-sinensal to this activity requires further investigation through studies on the isolated compound. However, its chemical nature as an unsaturated aldehyde suggests potential reactivity and bioactivity against microbial pathogens. frontiersin.orguu.nl

Table 2: Reported Antimicrobial Activity of Essential Oils Containing this compound

| Essential Oil/Extract Source | Target Pathogen | Observed Effect | Reference |

|---|---|---|---|

| Sweet Orange (Citrus sinensis) Peel Extract | Staphylococcus aureus | Inhibited bacterial growth. | semanticscholar.org |

| Sweet Orange (Citrus sinensis) Peel Extract | Salmonella typhi | Inhibited bacterial growth. | semanticscholar.org |

| Sweet Orange (Citrus sinensis var. Valencia) Peel Oil | Aspergillus flavus | Inhibited fungal growth via direct addition and vapor contact. The Minimum Inhibitory Concentration (MIC) for vapor contact was 8,000 mg/L of air. | researchgate.net |

| Sweet Orange (Citrus sinensis) Flavedo Extract | Salmonella choleraesuis | Showed antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 1000 µg/mL. | nih.gov |

Biosynthetic Pathways and Enzymatic Transformations

Precursor Compounds and Metabolic Origins

Like all sesquiterpenes, the biosynthesis of β-sinensal begins with the C15 precursor, farnesyl diphosphate (B83284) (FPP). brainkart.com FPP is assembled from universal five-carbon (C5) isoprenoid units: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). wikipedia.orgacs.orgnih.gov These fundamental building blocks are themselves derived from primary metabolism. In the plant cell's cytosol, FPP is synthesized via the mevalonic acid (MVA) pathway, which utilizes acetyl-CoA as its initial substrate. d-nb.info Through a series of enzymatic steps, acetyl-CoA is converted into IPP and DMAPP, which then serve as the foundational units for all isoprenoids synthesized through this pathway. mdpi.com

Mevalonate and Non-Mevalonate Pathway Contributions to Terpenoid Biosynthesis

Plants possess two distinct pathways for the synthesis of the isoprenoid precursors IPP and DMAPP, which are segregated into different cellular compartments. nih.govd-nb.infonih.gov

The Mevalonate (MVA) pathway , located in the cytosol, is primarily responsible for the production of sesquiterpenes (C15), such as the precursor to β-sinensal, as well as triterpenes and sterols. d-nb.infoscielo.brresearchgate.net

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway , also known as the non-mevalonate pathway, operates in the plastids. d-nb.infowikipedia.orgosmarks.net This pathway generally supplies the precursors for monoterpenes (C10), diterpenes (C20), and carotenoids. mdpi.comscielo.br

The synthesis of β-sinensal relies on the FPP generated from the MVA pathway in the cytoplasm. nih.govd-nb.info

The assembly of the C15 farnesyl diphosphate backbone is a sequential process catalyzed by prenyltransferase enzymes. acs.org The process begins with the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 compound, geranyl pyrophosphate (GPP). wikipedia.orgnih.gov GPP is the direct precursor to all monoterpenes. nih.govnih.gov

For the synthesis of sesquiterpenes, a further elongation step occurs. The enzyme farnesyl diphosphate synthase (FPPS) catalyzes the addition of another IPP molecule to GPP, resulting in the formation of the C15 molecule, farnesyl diphosphate (FPP). wikipedia.orgnih.govd-nb.info FPP is the crucial branch-point intermediate that serves as the direct substrate for the biosynthesis of the vast family of sesquiterpenes, including the hydrocarbon skeleton of β-sinensal. brainkart.comacs.org

Enzymes Involved in β-Sinensal Formation

Terpene Synthases (TPS): The initial and often rate-limiting step in forming the diverse array of terpene structures is catalyzed by terpene synthases. nih.govd-nb.info In the case of β-sinensal, a specific sesquiterpene synthase (sesqui-TPS) is responsible for converting FPP into a sesquiterpene hydrocarbon intermediate. This enzymatic reaction establishes the fundamental acyclic carbon skeleton of β-sinensal. The genome of sweet orange (Citrus sinensis) contains a large family of TPS genes capable of producing a variety of sesquiterpenes. nih.govnih.govfrontiersin.org For example, the enzyme valencene (B1682129) synthase converts FPP into valencene, a structurally related sesquiterpene, illustrating the role of specific TPS enzymes in generating skeletal diversity from a common precursor. uniprot.org

Oxidative Enzymes: Following the creation of the hydrocarbon backbone by a TPS, subsequent modifications are required to introduce the aldehyde functional group. This functionalization is typically catalyzed by oxidative enzymes. d-nb.info Cytochrome P450 monooxygenases (P450s) are frequently implicated in the oxidation of terpene backbones to introduce hydroxyl or carbonyl groups. nih.gov It is hypothesized that one or more P450 enzymes catalyze the oxidation of the sesquiterpene hydrocarbon intermediate to yield β-sinensal. While aldehyde dehydrogenases (ALDHs), a large family of NAD(P)⁺-dependent enzymes, are known to be involved in various aspects of terpenoid metabolism in citrus, the primary functionalization of a hydrocarbon to an aldehyde is a role commonly attributed to P450s. nih.govwikipedia.org

Table 1: Key Enzyme Classes in β-Sinensal Biosynthesis

| Enzyme Class | Precursor(s) | Product | Cellular Location | Function |

| Farnesyl Diphosphate Synthase | Geranyl Diphosphate (GPP), Isopentenyl Diphosphate (IPP) | Farnesyl Diphosphate (FPP) | Cytosol | Elongates the C10 precursor to the C15 sesquiterpene precursor. |

| Sesquiterpene Synthase (TPS) | Farnesyl Diphosphate (FPP) | Sesquiterpene Hydrocarbon | Cytosol | Forms the specific acyclic C15 carbon skeleton. |

| Cytochrome P450 Monooxygenase (P450) | Sesquiterpene Hydrocarbon | β-Sinensal | Endoplasmic Reticulum | Catalyzes oxidative reactions to introduce the aldehyde functional group. |

The biosynthesis of natural products is characterized by a high degree of specificity. The conversion of the achiral FPP molecule into a specific terpene is a highly controlled process. nih.gov Terpene synthase enzymes are known for their ability to perform complex, stereospecific cyclization and rearrangement reactions to produce specific isomers from a single precursor. nih.govmdpi.com

In the formation of β-sinensal, which has defined stereochemistry at its double bonds, the enzymatic steps are inherently stereoselective. smolecule.com The folding of the FPP substrate within the active site of the specific sesquiterpene synthase dictates the precise conformation and reactivity, leading to the formation of a single, specific hydrocarbon product. mdpi.com Subsequent oxidative modifications by enzymes like P450s also proceed with high levels of regio- and stereoselectivity, ensuring the correct functional group is introduced at the proper position and with the correct orientation. mdpi.comresearchgate.net

Biotechnological Approaches to Biosynthesis

Due to the often low abundance of valuable terpenoids like β-sinensal in their natural sources, there is significant interest in developing alternative production methods. kneopen.com Biotechnological approaches, including metabolic engineering of microorganisms and plant cell cultures, offer promising and sustainable platforms for producing these compounds. kneopen.comnih.gov

Microbial fermentation, using hosts such as Escherichia coli or baker's yeast (Saccharomyces cerevisiae), is a widely explored strategy. wikipedia.orgkneopen.com This involves transferring the relevant plant genes—such as those for a specific sesquiterpene synthase and a corresponding cytochrome P450—into the microbial host. kneopen.com A key challenge is to engineer the host's metabolism to provide a sufficient supply of the FPP precursor, often by enhancing the native MVA or MEP pathways. researchgate.netkneopen.com

Another avenue is the use of plant in vitro cultures. nih.govresearchgate.net Cultivating plant cells or tissues in controlled bioreactors can enable the production of specific secondary metabolites. The productivity of these systems can be enhanced through various strategies, including optimizing culture conditions, feeding precursors into the medium, and using elicitors to stimulate the biosynthetic pathways. nih.govresearchgate.net These biotechnological systems represent a viable alternative to chemical synthesis or extraction from plant sources for the commercial production of β-sinensal. researchgate.net

Synthetic Methodologies and Strategies

Conventional Organic Synthesis Routes

Conventional approaches to the synthesis of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal and structurally related sesquiterpenoids often involve multi-step sequences that can be categorized as either linear or convergent.

A plausible linear sequence for a molecule with a similar carbon skeleton might involve the steps outlined below. Although this specific sequence is for a related compound, it demonstrates the principles of a linear synthesis that could be adapted for this compound.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Grignard Reaction | Vinyl magnesium bromide in an inert solvent (e.g., tetrahydrofuran) | Carbon-carbon bond formation to extend the carbon chain. |

| 2 | Bromination | Phosphorus tribromide | Conversion of an alcohol to a bromide for subsequent reactions. |

| 3 | Thermal Rearrangement | Heating in an appropriate solvent (e.g., xylene) | Isomerization of double bonds to achieve the desired geometry. |

| 4 | Hydrolysis/Oxidation | Treatment with sodium carbonate and methanol (B129727), followed by workup | Conversion of an intermediate to the final aldehyde. |

This table is a representative example of a multi-step linear synthesis for a related sesquiterpenoid aldehyde and is intended to be illustrative.

A hypothetical convergent synthesis for this compound could involve the coupling of a C10 fragment with a C5 fragment. The development of such routes relies on efficient and selective coupling reactions.

Stereoselective and Stereospecific Synthesis

Control of the geometry of the double bonds is crucial for the biological activity and sensory properties of this compound. Therefore, stereoselective and stereospecific synthetic methods are of paramount importance.

A highly effective method for the stereoselective synthesis of β-sinensal involves the use of π-allylnickel(II) complexes. rsc.org This approach provides excellent control over the E/Z geometry of the newly formed double bonds. The synthesis begins with the preparation of a di-μ-bromo-bis(1–3-η-2-methyl-6-methyleneocta-2,7-dienyl)dinickel complex. This is achieved by reacting bromomyrcene with nickel tetracarbonyl in benzene. rsc.org

The resulting π-allylnickel(II) complex is then reacted with a suitable chloro-acetal, which can be derived from isoprene (B109036) in a few steps. The coupling of these two fragments yields an acetal (B89532) precursor. Subsequent hydrolysis of this acetal furnishes β-sinensal with high stereoselectivity, achieving a 93% E configuration for the key double bond. rsc.org

| Reactant 1 | Reactant 2 | Key Reagent | Product | Stereoselectivity |

| Bromomyrcene | Nickel tetracarbonyl | Benzene (solvent) | π-Allylnickel(II) complex | - |

| π-Allylnickel(II) complex | Chloro-acetal (from isoprene) | - | Acetal precursor | High |

| Acetal precursor | Water (hydrolysis) | - | β-Sinensal | 93% E |

While specific examples for the synthesis of this compound using chiral auxiliaries or asymmetric catalysis are not extensively documented in readily available literature, these strategies are powerful tools for the enantioselective synthesis of complex molecules, including other terpenes and aldehydes.

Chiral Auxiliary Strategies: In this approach, a chiral auxiliary is temporarily attached to an achiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of a chiral aldehyde, a chiral auxiliary could be used to control the addition to a prochiral center.

Asymmetric Catalysis: This strategy employs a chiral catalyst to influence the stereochemical outcome of a reaction. For the synthesis of terpene aldehydes, organocatalysis has emerged as a powerful tool. For instance, chiral amines can be used to catalyze the asymmetric α-chlorination of aldehydes, which can then be converted into other functional groups with retention of stereochemistry. rsc.org

Novel Synthetic Route Development

The development of novel synthetic routes for sesquiterpenoids like this compound is an ongoing area of research. Modern synthetic methods that could be applied to improve the efficiency and stereoselectivity of its synthesis include:

Organocatalytic Cascade Reactions: These reactions allow for the formation of multiple bonds in a single operation, often with high stereocontrol, which can significantly shorten synthetic sequences.

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes to perform specific transformations can offer unparalleled selectivity under mild reaction conditions. For example, terpene synthases are enzymes that can produce complex terpene skeletons from simple precursors. Integrating enzymatic steps with chemical transformations is a promising strategy for the efficient synthesis of natural products.

Halide Oxidation Pathways

A plausible synthetic route towards unsaturated aldehydes like this compound involves the oxidation of allylic halides. This multi-step approach typically begins with the selective halogenation of a suitable terpene precursor at an allylic position, followed by conversion of the resulting halide to the desired aldehyde.

Key Research Findings:

A common method for allylic halogenation is the use of N-bromosuccinimide (NBS) for bromination. masterorganicchemistry.comlibretexts.org This reaction proceeds via a free radical chain mechanism, where NBS provides a low, constant concentration of bromine, favoring substitution at the allylic position over addition to a double bond. masterorganicchemistry.comchemistrysteps.com The initiation of the reaction can be achieved using light or a radical initiator. masterorganicchemistry.com

Once the allylic bromide is formed, it can be converted to the corresponding aldehyde through various oxidative methods. One such method involves the displacement of the bromide with a hydroxyl group to form an allylic alcohol, which is then oxidized to the aldehyde.

| Step | Reaction | Reagents | Key Features |

| 1 | Allylic Halogenation | N-Bromosuccinimide (NBS), light/initiator | Radical mechanism, selective for allylic C-H bonds. masterorganicchemistry.comchemistrysteps.com |

| 2 | Conversion to Aldehyde | Various (e.g., hydrolysis followed by oxidation) | Introduces the aldehyde functionality. |

This pathway offers a versatile method for introducing the aldehyde group at a specific position within the terpene backbone, guided by the reactivity of the allylic C-H bonds in the starting material.

Epoxidation-Rearrangement-Condensation Sequences

Another powerful strategy for the synthesis of terpenoid aldehydes involves a sequence of epoxidation, acid-catalyzed rearrangement, and subsequent condensation reactions. This approach leverages the reactivity of epoxides to induce skeletal rearrangements and build molecular complexity.

Key Research Findings:

The initial step involves the epoxidation of a double bond in a terpene precursor. This can be achieved using various oxidizing agents. The resulting epoxide is then subjected to an acid-catalyzed rearrangement, commonly known as the Meinwald rearrangement, to yield a carbonyl compound. nih.gov The regioselectivity of this rearrangement is influenced by the substitution pattern of the epoxide and the reaction conditions.

Following the rearrangement, the resulting aldehyde or ketone can undergo a condensation reaction, such as an aldol (B89426) condensation, to elongate the carbon chain and introduce further functionality. escholarship.org For instance, an intramolecular vinylogous aldol reaction has been utilized in the synthesis of the penicillitone framework, demonstrating the utility of this approach in constructing complex terpene skeletons. nih.gov

A stereoselective synthesis of β-sinensal has been reported that utilizes a π-allylnickel(II) complex which reacts with a chloro-acetal derived from isoprene. The resulting acetal is then hydrolyzed to afford β-sinensal with high stereoselectivity (93% E). nih.gov This condensation-type reaction highlights a sophisticated method for controlling the geometry of the final product.

| Step | Reaction | Key Features |

| 1 | Epoxidation | Forms a reactive epoxide intermediate. |

| 2 | Meinwald Rearrangement | Acid-catalyzed isomerization of the epoxide to a carbonyl compound. nih.gov |

| 3 | Condensation | Chain elongation and introduction of further functionality, for example, via an aldol reaction. escholarship.org |

Reflux Methodologies

Refluxing is a common and essential technique in organic synthesis to carry out reactions at a constant temperature, which is the boiling point of the solvent, without the loss of solvent or reactants. solubilityofthings.comlibretexts.org This method is particularly useful for reactions that are slow at room temperature. youtube.com

Key Research Findings:

The synthesis of β-sinensal has been described using a reflux method. One patented process involves heating 2,6-dimethyl-2-vinyl-3-isopropenyl-octa-5,7-dienal in xylene under reflux. The reaction mixture is then treated with sodium carbonate and methanol and refluxed for an extended period to yield β-sinensal. The use of a high-boiling inert solvent like xylene allows for the thermal rearrangement to occur efficiently.

Another approach mentioned in the literature involves refluxing a reaction mixture containing sodium carbonate and methanol for an extended period. This suggests that the final steps of some synthetic routes to β-sinensal may involve base-catalyzed transformations under reflux conditions to achieve the desired product.

| Method | Solvent | Conditions | Purpose |

| Thermal Rearrangement | Xylene | Reflux | To facilitate the rearrangement of a precursor to the β-sinensal skeleton. |

| Base-catalyzed reaction | Methanol | Reflux with Sodium Carbonate | To effect transformations in the final stages of the synthesis. |

Large-Scale and Industrial Synthesis Optimization

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a shift in focus towards efficiency, cost-effectiveness, and sustainability.

Fermentation-Based Production Systems

A significant advancement in the production of β-sinensal is the development of fermentation-based systems. This biotechnological approach offers a sustainable and reliable alternative to traditional chemical synthesis or extraction from natural sources.

Key Research Findings:

BASF, through its Isobionics® brand, has successfully launched a natural β-sinensal produced via a cutting-edge fermentation process. basf.comindianchemicalnews.comfoodanddrinktechnology.com This method utilizes readily available renewable raw materials as feedstock. indianchemicalnews.comnasdaq.com The production is independent of agricultural variables such as weather and harvest conditions, which ensures a consistent and reliable supply. foodanddrinktechnology.comnasdaq.com This fermentation process is highlighted as a novelty in the flavor industry and is capable of producing the first single isomer of sinensal on the market. basf.comindianchemicalnews.com

The development of such fermentation processes typically involves the metabolic engineering of microorganisms, such as Saccharomyces cerevisiae, to produce specific terpenoids. ucp.ptoup.com This can involve optimizing the expression of key enzymes in the terpenoid biosynthesis pathway to achieve high titers and yields. nih.govoup.com

| Feature | Description |

| Feedstock | Renewable raw materials (e.g., sugars). indianchemicalnews.comnasdaq.com |

| Microorganism | Typically engineered yeast (Saccharomyces cerevisiae) or other suitable microbes. ucp.ptoup.com |

| Process | Fermentation in bioreactors under controlled conditions. |

| Product | Natural β-sinensal, potentially as a single, pure isomer. basf.comindianchemicalnews.com |

Efficiency and Purity Considerations in Industrial Production

In an industrial context, the efficiency of the production process and the purity of the final product are of paramount importance. Fermentation-based systems offer significant advantages in both of these areas compared to traditional methods.

Key Research Findings:

Fermentation processes can be highly optimized to achieve high titers, yields, and productivity. nih.govucp.pt For example, in the production of other terpenoids like β-farnesene, titers exceeding 130 g/L have been achieved in engineered yeast through optimized fed-batch fermentation. oup.com While specific figures for β-sinensal are not publicly disclosed, the commercialization of a fermentation-derived product implies that economically viable production levels have been reached.

A key advantage of fermentation is the potential to produce a high-purity product. The process can be designed to yield a single, pure isomer of β-sinensal, which is challenging to achieve through extraction from complex natural mixtures like orange oil. basf.comindianchemicalnews.com This high purity is crucial for applications in the flavor and fragrance industry, where subtle differences in isomeric composition can significantly impact the sensory profile. The product from Isobionics is also noted to be pesticide-free, kosher, halal, and ISO 22000 certified, highlighting the high standards of purity and quality control achievable with this method. foodanddrinktechnology.comcoherentmarketinsights.com

| Parameter | Fermentation-Based Production | Traditional Extraction/Synthesis |

| Yield & Titer | Can be optimized to high levels (e.g., >100 g/L for some terpenes). oup.com | Often limited by natural abundance or synthetic complexity. |

| Purity | High purity, potential for single isomer production. basf.comindianchemicalnews.com | Often results in complex mixtures of isomers and other compounds. |

| Consistency | High batch-to-batch consistency. nasdaq.com | Variable, dependent on natural source or reaction conditions. |

| Sustainability | Utilizes renewable feedstocks. indianchemicalnews.comnasdaq.com | Can rely on petrochemicals or extensive agriculture. |

Chemical Reactivity and Derivatization Studies

Reactivity of the Aldehyde Functional Group

The aldehyde group in 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal is a primary site of chemical reactivity, readily undergoing nucleophilic additions, as well as oxidation and reduction reactions.

Nucleophilic Addition Reactions

As an α,β-unsaturated aldehyde, this compound is susceptible to nucleophilic attack. One of the key reactions it can undergo is the Michael addition. smolecule.com This reaction involves the addition of a nucleophile to the β-carbon of the conjugated system. For instance, it can react with nucleophiles such as the exocyclic nitrogen of deoxyguanosine, which can lead to the formation of cyclic adducts. smolecule.com

Furthermore, the aldehyde group can be targeted by strong nucleophiles like Grignard reagents and organolithium compounds, leading to substitution reactions at the carbonyl carbon. smolecule.com These reactions are fundamental in creating new carbon-carbon bonds and introducing a variety of functional groups to the molecule.

| Nucleophile Type | Reaction Type | Potential Product |

|---|---|---|

| Soft Nucleophiles (e.g., amines, thiols) | Michael Addition (1,4-addition) | β-substituted aldehyde |

| Hard Nucleophiles (e.g., Grignard reagents, organolithium reagents) | 1,2-addition | Secondary alcohol |

Oxidation and Reduction Pathways

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents. The resulting product is the corresponding carboxylic acid, β-sinensic acid.

Conversely, the aldehyde can be reduced to the corresponding primary alcohol, β-sinensol. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this transformation, selectively reducing the aldehyde in the presence of the polyene system under appropriate conditions.

| Reaction | Reagent | Product |

|---|---|---|

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | β-Sinensic acid |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | β-Sinensol |

Reactions Involving the Polyene System

The extended network of double bonds in this compound provides additional sites for chemical modification, including additions, cyclizations, and isomerizations. The conjugated nature of this system lends it a greater resistance to oxidation compared to its non-conjugated isomers. smolecule.com

Electrophilic and Radical Additions

The multiple carbon-carbon double bonds within the polyene system are susceptible to attack by electrophiles. Halogenation, for instance, can occur across these double bonds. While specific studies on this compound are not extensively detailed in readily available literature, analogous reactions with similar acyclic terpenoids suggest that electrophilic addition of reagents like bromine would proceed, potentially leading to a mixture of products depending on the reaction conditions and the relative reactivity of the different double bonds.

Radical additions to the polyene system are also a possibility. Radical-initiated reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. The regioselectivity of such additions would be influenced by the stability of the resulting radical intermediates.

Cyclization Reactions

Isomerization Studies

The stereochemistry of the double bonds in this compound is a critical aspect of its chemical identity and properties. Stereoselective synthesis methods have been developed to control the geometry of these double bonds, for example, using a π-allylnickel(II) complex to achieve a high E/Z ratio. smolecule.com Studies on related polyunsaturated aldehydes have shown that photoisomerization can be induced by UV light, suggesting that the geometry of the double bonds in this trienal could also be manipulated through photochemical methods. nih.gov The (2E,6E) configuration is noted to have higher oxidative stability. smolecule.com

Synthesis of Analogs and Derivatives

The generation of analogs and derivatives of this compound is a focal point of research, driven by the desire to understand how structural modifications influence its chemical properties. These synthetic endeavors can be broadly categorized into modifications of the carbon skeleton and the introduction of diverse functional groups.

Modification of the Carbon Skeleton

Skeletal rearrangements, such as Wagner-Meerwein shifts, have been employed in the synthesis of various sesquiterpenoids to create novel carbocyclic systems. These reactions, typically acid-catalyzed, can induce migrations of carbon-carbon bonds, leading to the formation of new ring structures or alterations in existing ones. While specific examples of applying these rearrangements directly to this compound are not extensively documented in publicly available research, the principles are well-established within sesquiterpenoid chemistry. For instance, the treatment of longipinane derivatives, a class of sesquiterpenoids, with acid has been shown to induce complex rearrangements, yielding novel carbocyclic skeletons.

Another powerful approach for modifying the carbon skeleton is through intramolecular cyclization reactions. The acyclic nature of this compound makes it a suitable precursor for the construction of various cyclic systems. These reactions can be initiated by the activation of one of the double bonds or the aldehyde group, leading to the formation of new carbon-carbon bonds within the molecule. For example, biomimetic cyclizations of acyclic farnesyl substrates, the biosynthetic precursor to many sesquiterpenoids, have been shown to yield a variety of bicyclic and tricyclic structures. Such strategies could theoretically be applied to create cyclic analogs of this compound, effectively transforming its linear structure into a more rigid, defined conformation.

The following interactive table summarizes potential modifications to the carbon skeleton of this compound based on established sesquiterpenoid synthesis strategies.

| Modification Strategy | Potential Outcome | Key Reaction Type |

| Acid-catalyzed Rearrangement | Formation of novel carbocyclic frameworks | Wagner-Meerwein Shift |

| Intramolecular Cyclization | Construction of monocyclic or polycyclic analogs | Ene Reaction, Diels-Alder Reaction |

| Ring-closing Metathesis | Formation of macrocyclic structures | Olefin Metathesis |

| Photochemical Cycloaddition | Creation of cyclobutane (B1203170) or other strained rings | [2+2] Cycloaddition |

Introduction of Diverse Functional Groups

The introduction of new functional groups onto the this compound scaffold is a more direct approach to creating a library of derivatives with varied chemical properties. The inherent reactivity of the α,β-unsaturated aldehyde and the multiple double bonds provide convenient handles for such modifications.

The aldehyde group is a prime target for functionalization. It can be readily oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate or chromium trioxide. Conversely, reduction of the aldehyde with reagents like sodium borohydride or lithium aluminum hydride yields the corresponding primary alcohol, β-sinensol. The carbonyl carbon is also susceptible to nucleophilic attack by organometallic reagents, such as Grignard or organolithium compounds, leading to the formation of secondary alcohols with the introduction of new alkyl or aryl substituents.

The conjugated double bond system opens up possibilities for 1,4-conjugate addition reactions, also known as Michael additions. This allows for the introduction of a wide range of nucleophiles at the β-carbon, leading to a diverse set of derivatives. Weaker nucleophiles, including water, alcohols, amines, and cyanide, typically favor 1,4-addition.

The other isolated double bonds within the molecule can also be functionalized through various addition reactions, such as hydrogenation, halogenation, or epoxidation, further expanding the range of accessible derivatives.

Below is an interactive data table detailing some common functional group transformations that can be applied to this compound.

| Reaction Type | Reagent(s) | Functional Group Transformation | Product Type |

| Oxidation | KMnO₄, CrO₃ | Aldehyde to Carboxylic Acid | Carboxylic Acid Derivative |

| Reduction | NaBH₄, LiAlH₄ | Aldehyde to Primary Alcohol | Alcohol Derivative |

| Nucleophilic Addition | R-MgBr, R-Li | Aldehyde to Secondary Alcohol | Alcohol Derivative |

| Michael Addition | R₂CuLi, RNH₂ | Addition to α,β-unsaturated system | Substituted Aldehyde |

| Hydrogenation | H₂, Pd/C | Reduction of double bonds | Saturated Aldehyde/Alcohol |

| Epoxidation | m-CPBA | Alkene to Epoxide | Epoxide Derivative |

Structure-Reactivity Relationship Investigations

The synthesis of a diverse library of this compound analogs is crucial for conducting systematic structure-reactivity relationship (SRR) studies. By comparing the chemical reactivity of these derivatives, researchers can elucidate the influence of specific structural features on the molecule's behavior in chemical reactions.

For instance, the conversion of the aldehyde to an alcohol or a carboxylic acid would significantly alter the electrophilicity of that position, thereby changing its reactivity towards nucleophiles. Similarly, the introduction of bulky substituents near a reactive site could sterically hinder its approach by other molecules, thus decreasing the reaction rate.

The electronic effects of introduced functional groups also play a critical role. Electron-withdrawing groups can enhance the electrophilicity of the conjugated system, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups could have the opposite effect.

Systematic studies on a series of analogs with incremental structural changes would allow for a quantitative assessment of these effects. For example, by synthesizing a series of derivatives with different substituents on an aromatic ring added via a Grignard reaction, one could correlate the electronic properties of the substituent (e.g., Hammett parameter) with the reaction rate of a subsequent transformation. While detailed SRR investigations specifically for this compound derivatives are not widely reported in the literature, the principles of physical organic chemistry provide a strong framework for predicting and interpreting such relationships.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental for separating 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal from other volatile and non-volatile compounds present in a sample. The choice of technique depends on the volatility of the compound and the complexity of the matrix.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. rjlbpcs.com In this method, the volatile components of a sample, such as an essential oil, are separated based on their boiling points and polarity as they pass through a capillary column. tomsic.co.jp Following separation, the molecules enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, serves as a molecular fingerprint for identification. smolecule.com

Identification of this compound is confirmed by comparing its mass spectrum and retention index (RI) with those of authentic standards and established libraries like the NIST database. The retention index provides a standardized measure of a compound's elution time relative to a series of n-alkanes, aiding in reliable identification across different instruments and conditions. smolecule.comnist.gov

When coupled with Olfactometry (GC-MS/O), this technique becomes a powerful tool for sensory analysis. nih.govmdpi.com As the separated compounds elute from the GC column, the effluent is split and directed to both the MS detector and a sniffing port, where a trained analyst can identify and describe the odor of each individual component. researchgate.netperfumerflavorist.com Studies using GC-O have identified this compound as a potent and important aroma-active compound contributing to the characteristic scent of orange essence oil. nih.govmdpi.comcolostate.edu

Table 1: GC-MS Data for this compound (β-Sinensal)

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₂₂O | smolecule.com |

| Molecular Weight | 218.33 g/mol | smolecule.com |

| Base Peak (m/z) | 93 | smolecule.com |

| Major Fragment Ions (m/z) | 55, 41, 39, 91 | smolecule.com |

| Kovats Retention Index (RI) | 1693 | smolecule.com |

| NIST RI (Polar Column) | 2203 - 2249 | nist.gov |

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis and purification of sesquiterpenes, particularly those that are thermolabile or have low volatility. researchgate.net Unlike GC, HPLC separates compounds in a liquid mobile phase, avoiding the high temperatures that can cause degradation of sensitive molecules. researchgate.net

For the analysis of this compound, a reversed-phase HPLC system is typically employed, where a nonpolar stationary phase is used with a polar mobile phase. Detection is often achieved using an ultraviolet-visible (UV-Vis) detector, as the conjugated double bond system in the molecule absorbs light in the UV region. researchgate.net This technique is valuable for isolating the compound from complex extracts for further structural elucidation or for quantifying its concentration in various samples.

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an advanced analytical technique that offers an additional dimension of separation for complex volatile samples. mdpi.com After initial separation by the GC column based on retention time, the ions are guided into an IMS drift tube. Here, they are separated a second time based on their size, shape, and charge, a property known as ion mobility. mdpi.com

This two-dimensional separation provides enhanced resolution and selectivity, which is particularly advantageous for analyzing the intricate mixtures of isomers often found in essential oils. The technique generates a unique fingerprint plot of retention time versus drift time, allowing for highly specific identification of terpenes and related compounds. mdpi.com GC-IMS is a powerful tool for the direct analysis of volatile compounds in both liquid and solid samples without extensive pretreatment.

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for determining the precise molecular structure of organic compounds. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton of the molecule. smolecule.com

For this compound, NMR spectroscopy allows for a comprehensive analysis of its carbon framework and proton environments. smolecule.com Advanced two-dimensional (2D) NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between atoms, confirming the exact arrangement of the methyl groups, double bonds, and the aldehyde functional group. This level of detail is crucial for distinguishing between different isomers and verifying the compound's structure and purity. smolecule.commdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic system of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group and the carbon-carbon double bond (C=C) stretching vibrations from its conjugated system. smolecule.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The conjugated diene system in this compound absorbs UV light, leading to characteristic π→π* electronic transitions. smolecule.com The resulting absorption spectrum can be used to confirm the presence of the conjugated system and study the electronic properties of the compound. smolecule.com

Table 2: Summary of Spectroscopic Characterization

| Technique | Key Features Observed | Application |

| ¹H NMR | Analysis of proton environments | Structural elucidation |

| ¹³C NMR | Analysis of the carbon framework | Structural elucidation, purity assessment |

| IR Spectroscopy | C=O and C=C stretching vibrations | Functional group identification |

| UV-Vis Spectroscopy | π→π* transitions | Analysis of the conjugated electronic system |

Mass Spectrometry Approaches (High-Resolution MS, Tandem MS)

Mass spectrometry (MS) stands as a cornerstone for the structural elucidation and quantification of this compound. Its coupling with chromatographic separation techniques, most notably gas chromatography (GC), provides a powerful tool for resolving this compound from other volatile and semi-volatile constituents.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of the molecule. The exact mass of this compound has been calculated to be 218.167065321 Da. nih.govscience.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high precision, typically to within a few parts per million (ppm). mdpi.commdpi.com This level of accuracy allows for the confident assignment of the molecular formula C₁₅H₂₂O, thereby distinguishing it from other isobaric compounds that may be present in a complex sample. nih.govdiva-portal.org

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₂₂O | nih.gov |

| Calculated Exact Mass | 218.167065321 Da | nih.govscience.gov |

| Monoisotopic Mass | 218.167065321 Da | nih.govscience.gov |

Sample Preparation and Enrichment Strategies

The effective isolation and enrichment of this compound from its native matrix are critical prerequisites for successful analysis. The choice of sample preparation technique is dictated by the matrix complexity, the concentration of the target analyte, and the subsequent analytical instrumentation.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that is widely employed for the analysis of volatile and semi-volatile compounds, including sesquiterpenes in citrus essential oils. nih.govsigmaaldrich.comrsc.org SPME utilizes a fused-silica fiber coated with a stationary phase that extracts analytes from the sample matrix either by direct immersion or, more commonly for volatile compounds, from the headspace above the sample (HS-SPME). youtube.com

The selection of the fiber coating is a critical parameter for optimizing the extraction efficiency of this compound. For a compound of this nature, a fiber with a mixed-phase coating, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), is often suitable, as it can effectively trap a wide range of analytes with varying polarities and molecular weights. nih.gov The optimization of extraction parameters, including temperature and time, is crucial for achieving high sensitivity and reproducibility. For the analysis of sesquiterpenes, higher extraction temperatures may be necessary to facilitate their volatilization into the headspace. nih.gov

Following extraction, the fiber is directly introduced into the injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by mass spectrometry. sigmaaldrich.com The automation of the SPME process can significantly improve precision and throughput. youtube.com

Table 2: General Parameters for SPME Analysis of Sesquiterpenes

| Parameter | Typical Range/Condition | Rationale |

| Fiber Coating | PDMS/DVB, Carboxen/PDMS | Broad applicability for volatile and semi-volatile compounds. |

| Extraction Mode | Headspace (HS-SPME) | Minimizes matrix effects and is ideal for volatile analytes. |

| Extraction Temperature | 40-80 °C | Balances analyte volatility with potential thermal degradation. |

| Extraction Time | 20-60 min | Allows for sufficient partitioning of the analyte onto the fiber. |

| Desorption Temperature | 240-280 °C | Ensures complete transfer of the analyte to the GC column. |

Solvent-Assisted Flavor Evaporation (SAFE)

Solvent-Assisted Flavor Evaporation (SAFE) is a gentle distillation technique used for the isolation of volatile compounds from a sample matrix, particularly those that are sensitive to thermal degradation. nih.govfao.org This method is highly effective for separating volatile aroma compounds from non-volatile matrix components such as lipids, sugars, and pigments. tum.de

The SAFE process involves the distillation of a solvent extract of the sample under high vacuum at low temperatures. kiriyama.co.jp This allows for the selective evaporation of the volatile and semi-volatile compounds along with the solvent, while the non-volatile components remain in the distillation flask. The distillate, containing the enriched aroma compounds, is then collected in a cooled trap. youtube.com

SAFE is particularly advantageous for the analysis of flavor compounds as it minimizes the formation of artifacts that can occur with traditional distillation methods that employ higher temperatures. tum.de The resulting isolate is a concentrated solution of the volatile fraction, which can then be further concentrated and analyzed by GC-MS. While specific applications of SAFE for the isolation of this compound are not detailed in the provided search results, its proven efficacy in the analysis of complex food matrices suggests its suitability for this purpose. researchgate.netfao.org

Table 3: Comparison of SPME and SAFE for Flavor Analysis

| Feature | Solid-Phase Microextraction (SPME) | Solvent-Assisted Flavor Evaporation (SAFE) |

| Principle | Analyte partitioning between sample and coated fiber. | High-vacuum distillation of a solvent extract at low temperatures. |

| Solvent Use | Solvent-free. | Requires an initial solvent extraction step. |

| Sample Throughput | High, easily automated. | Lower, typically a manual and more time-consuming process. |

| Selectivity | Dependent on fiber coating. | Based on volatility. |

| Thermal Stress | Desorption at high temperatures. | Minimal, operates at low temperatures. |

| Matrix Effects | Can be significant, especially in direct immersion mode. | Effectively removes non-volatile matrix components. |

Biological Activities and Mechanistic Investigations Non Clinical Focus

Antimicrobial Activity Studies

Research into the direct antimicrobial properties of the isolated compound 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal, also known as β-sinensal, is limited. However, its presence as a constituent in various essential oils, particularly from citrus fruits, has led to investigations into the antimicrobial efficacy of these oils as a whole. The antimicrobial effects of these essential oils are often attributed to the synergistic action of their various components.

In vitro Efficacy Against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

Interactive Data Table: Antimicrobial Activity of Essential Oils Containing this compound

| Essential Oil Source | Bacterial Strain | Reported Activity |

| Orange Oil | Staphylococcus aureus | Inhibition of biomass and cell viability of biofilms |

| Orange Oil | Pseudomonas aeruginosa | Inhibition of biomass and cell viability of biofilms |

In vitro Efficacy Against Fungal Species

Direct studies on the in vitro antifungal activity of isolated this compound are scarce. However, research on essential oils that contain this compound suggests potential antifungal properties. For example, the essential oil of Clausena lansium, which contains α-sinensal (an isomer of β-sinensal), has shown noteworthy antifungal activity against various Candida species, including C. albicans, C. tropicalis, C. glabrata, C. krusei, and C. parapsilosis nih.gov. The inhibitory effects were observed using the disc diffusion method, with inhibition zone diameters ranging from 11.1 to 23.1 mm for essential oils from the pericarps nih.gov. It is important to note that this activity is attributed to the complex mixture of compounds in the essential oil, and the specific role of sinensal has not been isolated.

Antioxidant Mechanisms

Free Radical Scavenging Capabilities (e.g., in vitro assays)

The antioxidant potential of this compound has been suggested, primarily based on in vitro assays performed on essential oils containing this compound. These studies commonly employ assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays to evaluate the capacity of a substance to neutralize free radicals.